N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a piperidine ring, an indole moiety, and an acetamide group. Compounds with such structures are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Indole Attachment: The indole moiety is introduced via a nucleophilic substitution reaction.
Acetamide Formation: Finally, the acetamide group is attached through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride, sodium hydroxide, or other alkylating agents.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The indole moiety is known for its ability to interact with various biological targets, potentially influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)propionamide: Similar structure with a propionamide group.
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)butyramide: Similar structure with a butyramide group.
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(17-25-15-10-19-8-4-5-9-21(19)25)23-20-11-13-24(14-12-20)16-18-6-2-1-3-7-18/h1-10,15,20H,11-14,16-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZITSQFCURDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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